N3-Ph-NHS ester
CAS No.: 53053-08-0
Cat. No.: VC21216447
Molecular Formula: C11H8N4O4
Molecular Weight: 260.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53053-08-0 |
|---|---|
| Molecular Formula | C11H8N4O4 |
| Molecular Weight | 260.21 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-azidobenzoate |
| Standard InChI | InChI=1S/C11H8N4O4/c12-14-13-8-3-1-7(2-4-8)11(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2 |
| Standard InChI Key | LWAVGNJLLQSNNN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Properties
N-Hydroxysuccinimidyl-4-azidobenzoate (CAS: 53053-08-0) is an organic compound with the molecular formula C11H8N4O4 and a molecular weight of 260.21 g/mol. Its structure features an azide group (-N3) attached to a benzoate group, which is further linked to a succinimide moiety. This arrangement creates a bifunctional molecule with distinct reactive sites that can be activated under different conditions.
Structural Features and Functional Groups
The compound combines an N-hydroxysuccinimide (NHS) ester with a 4-azidobenzoate moiety. This structural configuration is crucial to its functioning as a heterobifunctional crosslinker. The NHS ester portion enables reaction with primary amines, while the aryl azide group provides photoreactivity upon UV irradiation. These distinct reactive groups allow for sequential or orthogonal coupling strategies in various applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H8N4O4 |
| Molecular Weight | 260.21 g/mol |
| CAS Number | 53053-08-0 |
| Reactive Groups | NHS ester and aryl azide |
| Optimal pH Range for NHS Reaction | 6.5-8.5 |
| Activation Method | Chemical (NHS) and photochemical (azide) |
| Storage Recommendation | -20°C, protected from light |
Mechanism of Action
Dual Reactive Functionality
N-Hydroxysuccinimidyl-4-azidobenzoate operates through two distinct reactive mechanisms that can be controlled independently . This dual functionality makes it particularly valuable for complex bioconjugation strategies where sequential or selective coupling is required.
NHS Ester Reaction Pathway
The NHS ester portion of the molecule reacts specifically with primary amines (such as those found in lysine residues of proteins) to form stable amide bonds . This reaction occurs optimally in the pH range of 6.5-8.5 without requiring additional activation. The specificity of this reaction makes it highly suitable for targeted protein modification while preserving other functional groups.
Photoreactive Azide Mechanism
Upon exposure to UV light, the aryl azide group undergoes photolysis to generate a highly reactive nitrene intermediate . This reactive species can then form covalent bonds with various functional groups in proximity, including C-H bonds. This photoactivation provides temporal control over the crosslinking process, allowing researchers to initiate this reaction precisely when desired.
The initial reaction couples via the NHS ester to primary amines by amide bond formation in the pH range 6.5-8.5. Following this coupling, the azide group can be activated by UV irradiation to create secondary crosslinks with nearby molecules, effectively "locking" molecular complexes in place.
Research Applications
Protein Interaction Studies
N-Hydroxysuccinimidyl-4-azidobenzoate has proven invaluable in studying protein-protein interactions, particularly in receptor characterization. In a notable study, researchers used this compound to investigate endothelin receptors. The methodology involved treating [125I]endothelin-1 with N-hydroxysuccinimidyl-4-azidobenzoate, purifying the conjugate by HPLC, allowing it to bind to bovine aortic membranes, and then photoactivating it .
This approach enabled the identification of specific receptor components with apparent molecular weights of 42,000 and 45,900 under reducing and non-reducing conditions, respectively . The specificity of labeling was confirmed when non-radiolabelled endothelin analogues with varying binding affinities inhibited the specific labeling of these components in parallel with their ability to inhibit binding of radiolabelled endothelin.
Aptamer Research and Development
In nucleic acid research, N-Hydroxysuccinimidyl-4-azidobenzoate has facilitated significant advances in aptamer technology. Researchers have demonstrated that chemical attachment of N-hydroxysuccinimidyl esters to DNA-displayed RNA libraries enables the selection of novel functional aptamers with enhanced binding capabilities .
One particularly interesting application involved the development of "chemically barbed" aptamers. In this research, Clone 4 (an aptamer) modified with the NHS ester was assessed for reaction specificity using varying concentrations of bovine serum albumin (BSA). The researchers observed that when NHS ester-modified Clone 4 (~0.5nM) and streptavidin (10nM) were incubated with increasing concentrations of BSA (0-32μM), a decrease in the streptavidin-shifted band corresponded with an increase in a slower-migrating BSA-shifted band . This demonstrated both the reactivity and specificity of the NHS ester modification.
Biomarker and Receptor Analysis in Developmental Biology
N-Hydroxysuccinimidyl-4-azidobenzoate has also contributed to understanding developmental biology through receptor characterization across different developmental stages. In studies examining the mechanisms of increased susceptibility to enterotoxins in immature and weaned pigs, this compound was used as a crosslinking agent to identify and characterize specific receptors .
The methodology involved leaving the mixture with N-hydroxysuccinimidyl-4-azidobenzoate in the dark on ice for 20 minutes, followed by exposure to short-wave UV light for 8 minutes . This approach allowed researchers to identify developmentally regulated changes in receptor expression and function, contributing to our understanding of age-dependent physiological responses.
Comparative Analysis with Other Crosslinking Reagents
Heterobifunctional vs. Homobifunctional Crosslinkers
N-Hydroxysuccinimidyl-4-azidobenzoate belongs to the category of heterobifunctional crosslinkers, which contain two different reactive groups. This distinguishes it from homobifunctional crosslinkers that contain identical reactive groups at both ends. The heterobifunctional nature of this compound allows for more controlled and specific crosslinking strategies.
Advantages in Bioconjugation Applications
As a heterobifunctional crosslinker, N-Hydroxysuccinimidyl-4-azidobenzoate offers several advantages in bioconjugation applications. It allows for sequential coupling reactions, reducing the likelihood of undesired polymerization that can occur with homobifunctional reagents. Additionally, the combination of chemical (NHS ester) and photochemical (azide) activation mechanisms provides greater control over the crosslinking process .
| Crosslinking Reagent | Reactive Groups | Activation Method | Key Applications |
|---|---|---|---|
| N-Hydroxysuccinimidyl-4-azidobenzoate | NHS ester and aryl azide | Chemical and photochemical | Protein-protein interactions, receptor studies |
| Sulfo-NHS-LC-Diazirine | Sulfo-NHS ester and diazirine | Chemical and photochemical | Membrane protein studies |
| SMCC | NHS ester and maleimide | Chemical only | Protein-peptide conjugation |
| BS3 | NHS ester (both ends) | Chemical only | Protein complex stabilization |
Recent Advances and Future Directions
Emerging Applications in Therapeutic Development
N-Hydroxysuccinimidyl-4-azidobenzoate has found application in the development of antibody-drug conjugates (ADCs), serving as a non-cleavable linker that facilitates the targeted delivery of cytotoxic agents to cancer cells. This application leverages the compound's ability to form stable covalent bonds, ensuring that the therapeutic payload remains attached to the targeting antibody until it reaches the intended site of action.
Innovations in Chemical Biology
The compound continues to contribute to advances in chemical biology, particularly in the development of modified biomolecules with enhanced functional properties. The ability to create "chemically barbed" aptamers through NHS ester modification demonstrates the potential for creating novel molecular tools with improved binding characteristics and specificity .
Future Research Opportunities
Future research involving N-Hydroxysuccinimidyl-4-azidobenzoate may explore:
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Development of variants with improved water solubility to enhance applications in physiological conditions
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Investigation of wavelength-specific photoreactive groups for greater control in complex biological systems
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Application in emerging fields such as synthetic biology and nanomedicine
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Integration with other bioorthogonal chemistry approaches for multi-component assembly of biomolecular structures
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